molecular formula C22H26N4O3 B2365460 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(4-ethoxy-3-methylphenyl)isoxazol-3-yl)methanone CAS No. 1351620-93-3

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(4-ethoxy-3-methylphenyl)isoxazol-3-yl)methanone

Cat. No.: B2365460
CAS No.: 1351620-93-3
M. Wt: 394.475
InChI Key: YEWNSBUQSQDFIB-UHFFFAOYSA-N
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Description

The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(4-ethoxy-3-methylphenyl)isoxazol-3-yl)methanone features a hybrid structure combining a piperidine-pyrrole scaffold linked via a methanone group to an isoxazole-substituted aryl moiety. The piperidine ring is functionalized with a pyrazole group at the 4-position, while the isoxazole ring is attached to a 4-ethoxy-3-methylphenyl substituent.

Properties

IUPAC Name

[5-(4-ethoxy-3-methylphenyl)-1,2-oxazol-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-3-28-20-6-5-18(13-16(20)2)21-14-19(24-29-21)22(27)25-11-7-17(8-12-25)15-26-10-4-9-23-26/h4-6,9-10,13-14,17H,3,7-8,11-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWNSBUQSQDFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)CN4C=CC=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(4-ethoxy-3-methylphenyl)isoxazol-3-yl)methanone is a complex organic molecule that integrates pyrazole and isoxazole moieties, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of the compound can be broken down into two main components:

  • Pyrazole moiety : Known for its anti-inflammatory, analgesic, and antitumor activities.
  • Isoxazole moiety : Exhibits a wide range of biological activities including antimicrobial and anticancer properties.

The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization reactions, to form the final product from simpler precursors.

1. Anticancer Activity

Research indicates that compounds containing pyrazole and isoxazole rings can inhibit various cancer cell lines. For instance, studies have shown that isoxazole derivatives exhibit significant cytotoxicity against breast cancer (MCF7) and liver cancer (Huh7) cell lines. The presence of the isoxazole ring enhances the ability to penetrate biological membranes, thus improving efficacy against tumors .

2. Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been supported by its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Pyrazole derivatives have been documented to show up to 85% inhibition of TNF-α at specific concentrations, indicating a strong anti-inflammatory profile .

3. Antimicrobial Properties

Isoxazole derivatives are recognized for their antimicrobial activity. The compound's structure allows it to interact with bacterial membranes, leading to cell lysis. In vitro studies have shown promising results against various bacterial strains, including E. coli and Staphylococcus aureus .

The mechanisms through which this compound exerts its biological effects involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or tumor growth.
  • Receptor Interaction : It can modulate the activity of certain receptors that play roles in pain and inflammation.

The exact molecular targets remain under investigation but are believed to include cyclooxygenase (COX) enzymes and various kinases involved in cancer progression.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • A study reported that a pyrazole derivative showed significant inhibition of BRAF(V600E) mutations associated with melanoma, indicating its potential in targeted cancer therapies .
  • Another research effort demonstrated that isoxazole derivatives could act as selective COX-2 inhibitors with sub-micromolar IC50 values, showcasing their anti-inflammatory potential .

Comparative Analysis

Compound TypeBiological ActivityNotable Findings
PyrazoleAnti-inflammatoryUp to 85% TNF-α inhibition at 10 µM
IsoxazoleAntimicrobialEffective against E. coli and S. aureus
HybridAnticancerSignificant cytotoxicity against MCF7 cells

Comparison with Similar Compounds

Structural Analog 1: (5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone (CAS: 1093657-24-9)

Key Differences :

  • Phenyl Substituents: The target compound has a 3-methyl-4-ethoxyphenyl group, whereas Analog 1 features a simpler 4-ethoxyphenyl moiety.
  • Heterocyclic Core : Analog 1 uses a pyrazole ring instead of the target’s isoxazole . Isoxazoles are generally more resistant to oxidative metabolism compared to pyrazoles, which may extend the target compound’s half-life .

The isoxazole’s metabolic stability might also reduce first-pass hepatic degradation compared to Analog 1 .

Structural Analog 2: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (Compound w3)

Key Differences :

  • Substituent Complexity : Compound w3 includes a chloropyrimidine-triazole system, contrasting with the target’s simpler isoxazole-pyrazole-piperidine framework. The chloro and triazole groups may facilitate hydrogen bonding or halogen interactions with biological targets .
  • Piperazine vs.

No direct comparative data exists, but structural divergence implies distinct target profiles .

Comparative Analysis Table

Parameter Target Compound Analog 1 (CAS: 1093657-24-9) Analog 2 (Compound w3)
Core Heterocycle Isoxazole Pyrazole Triazole-Pyrimidine
Aryl Substituents 4-Ethoxy-3-methylphenyl 4-Ethoxyphenyl Chloropyrimidine-triazole-phenyl
Piperidine Modification Pyrazole-methyl None 4-Methylpiperazine
Molecular Weight ~450 g/mol (estimated) ~299.37 g/mol ~550 g/mol (estimated)
Lipophilicity (LogP) Higher (due to methyl group) Moderate Moderate-High (chloro and triazole)
Metabolic Stability Likely high (isoxazole) Moderate (pyrazole) Variable (triazole may resist oxidation)

Preparation Methods

[3+2] Cycloaddition for Isoxazole Formation

The isoxazole ring is synthesized via a regioselective cycloaddition between a nitrile oxide and an acetylene.

Procedure :

  • Nitrile Oxide Generation :
    • 4-Ethoxy-3-methylbenzaldehyde oxime is treated with chloramine-T or N-hydroxysuccinimide in the presence of a base (e.g., NaHCO₃) to generate the nitrile oxide intermediate.
    • Reaction :

      $$

      \text{R-C≡N-O}^- + \text{Cl}^- \rightarrow \text{R-C≡N-O}^- \cdot \text{Cl}^- \xrightarrow{\text{Base}} \text{R-C≡N-O}^\bullet

      $$
  • Cycloaddition with Acetylene :
    • The nitrile oxide reacts with propiolic acid or a substituted acetylene under microwave irradiation (70–100°C, 15–30 min) to yield 5-(4-ethoxy-3-methylphenyl)isoxazole-3-carboxylic acid.
    • Yield : 78–92%.
  • Decarboxylation to Methanone :
    • The carboxylic acid undergoes thermal decarboxylation at 150–180°C in diphenyl ether to form the methanone derivative.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Nitrile oxide synthesis Chloramine-T, NaHCO₃, RT 85
Cycloaddition Propiolic acid, microwave 89
Decarboxylation Diphenyl ether, 170°C 76

Synthesis of 4-((1H-Pyrazol-1-yl)methyl)piperidine

Piperidine Functionalization via Mitsunobu Reaction

The pyrazole-methyl group is introduced using Mitsunobu conditions to ensure stereochemical control.

Procedure :

  • Piperidine-4-methanol Preparation :
    • Piperidine-4-carboxylic acid is reduced using LiAlH₄ in THF to yield piperidine-4-methanol.
  • Mitsunobu Coupling with Pyrazole :
    • Piperidine-4-methanol reacts with 1H-pyrazole in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (Ph₃P) in THF (0°C to RT, 12 h).
    • Reaction :

      $$

      \text{Piperidine-4-CH₂OH} + \text{Pyrazole} \xrightarrow{\text{DEAD, Ph₃P}} \text{Piperidine-4-CH₂-Pyrazole}

      $$
    • Yield : 68–75%.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Reduction LiAlH₄, THF, 0°C 91
Mitsunobu reaction DEAD, Ph₃P, THF 72

Coupling of Isoxazole and Piperidine Fragments

Nucleophilic Acyl Substitution

The methanone bridge is formed via reaction between the isoxazole-acyl chloride and the piperidine amine.

Procedure :

  • Acyl Chloride Formation :
    • 5-(4-Ethoxy-3-methylphenyl)isoxazole-3-carboxylic acid is treated with oxalyl chloride (ClCO)₂ in DCM (0°C, 2 h) to generate the acyl chloride.
  • Amine Coupling :
    • The acyl chloride reacts with 4-((1H-pyrazol-1-yl)methyl)piperidine in the presence of triethylamine (Et₃N) in DCM (RT, 6 h).
    • Reaction :

      $$

      \text{R-COCl} + \text{Piperidine-NH} \xrightarrow{\text{Et₃N}} \text{R-C(O)-N-Piperidine}

      $$
    • Yield : 65–70%.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Acyl chloride Oxalyl chloride, DCM 95
Amine coupling Et₃N, DCM 68

Alternative Synthetic Routes

One-Pot Multicomponent Synthesis

A green chemistry approach utilizes a g-C₃N₄·OH nanocomposite catalyst in aqueous medium:

  • Components :
    • 4-Ethoxy-3-methylbenzaldehyde, hydroxylamine hydrochloride, and acetylenedicarboxylate.
  • Reaction :
    • Stirred at RT for 1 h to form the isoxazole, followed by in situ coupling with pre-functionalized piperidine.
    • Yield : 82%.

Oxime-Mediated Cyclization

Hydroxylamine hydrochloride facilitates simultaneous isoxazole formation and methanone bridging:

  • Procedure :
    • 4-Ethoxy-3-methylphenyl propargyl alcohol is treated with hydroxylamine hydrochloride and the piperidine fragment in acetic acid (80°C, 4 h).
    • Yield : 74%.

Challenges and Optimization

  • Regioselectivity : Ensuring the correct substitution pattern on the isoxazole requires precise control of cycloaddition conditions.
  • Catalyst Efficiency : The g-C₃N₄·OH nanocomposite reduces reaction time and improves yields compared to traditional acids.
  • Stereochemical Purity : Mitsunobu conditions prevent racemization during pyrazole attachment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(4-ethoxy-3-methylphenyl)isoxazol-3-yl)methanone, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the isoxazole core via cyclocondensation of an oxime with acetylacetone derivatives under alkaline conditions (pH 10, 0–5°C, methanol solvent) .
  • Step 2 : Functionalization of the piperidine moiety via nucleophilic substitution or reductive amination to introduce the pyrazole-methyl group .
  • Step 3 : Coupling of the isoxazole and piperidine-pyrazole fragments using carbonyl-activating agents (e.g., EDCI/HOBt) .
    • Critical Factors :
  • Temperature control during cyclocondensation to avoid side reactions.
  • Solvent polarity for coupling efficiency (e.g., DMF vs. THF).
  • Example yield optimization
StepYield RangeKey Condition
160–75%pH 10, 0–5°C
345–55%DMF, RT, 24h

Q. How is structural confirmation achieved for this compound?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., ethoxy group at C4-phenyl: δ 1.35 ppm for CH3_3, δ 4.05 ppm for OCH2_2) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ (e.g., calculated m/z 434.2084, observed 434.2087) .
  • X-ray Crystallography : Resolve dihedral angles between heterocycles (e.g., isoxazole vs. pyrazole planes: ~15–50°) .

Q. What physicochemical properties are critical for its solubility and stability?

  • Key Parameters :

  • LogP : Predicted XLogP3 ≈ 3.2 (indicative of moderate lipophilicity) .
  • Polar Surface Area (PSA) : ~70 Ų (suggests moderate membrane permeability) .
  • Degradation : Susceptible to hydrolysis under acidic conditions due to the ethoxy group; stability studies recommend storage at –20°C in anhydrous DMSO .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases or GPCRs, focusing on the piperidine-pyrazole moiety’s role in H-bonding .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
    • Case Study : Docking against COX-2 showed a binding energy of –9.2 kcal/mol, with the isoxazole group occupying the hydrophobic pocket .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Approach :

  • Dose-Response Curves : Compare IC50_{50} values under standardized assays (e.g., MTT vs. ATP-based viability tests).
  • Meta-Analysis : Adjust for variables like cell line (HEK293 vs. HeLa) or serum concentration in culture media .
    • Example : Discrepancies in antiproliferative activity (IC50_{50} = 5 µM vs. 12 µM) were traced to differences in serum-free vs. 10% FBS conditions .

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic profile?

  • In Vitro :

  • CYP450 Inhibition : Screen using human liver microsomes (e.g., CYP3A4 IC50_{50} > 50 µM suggests low interaction risk) .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (typical range: 85–92% bound) .
    • In Vivo :
  • Rodent Models : Administer 10 mg/kg IV/PO to calculate bioavailability (e.g., F% = 22 ± 5% due to first-pass metabolism) .

Q. How does structural modification of the ethoxy group impact bioactivity?

  • SAR Insights :

  • Replace ethoxy with methoxy: Increased logP (3.2 → 3.5) but reduced aqueous solubility (0.8 mg/mL → 0.3 mg/mL).
  • Fluorine substitution: Enhances metabolic stability (t1/2_{1/2} increased from 2.1h to 4.5h in rat liver microsomes) .

Methodological Considerations Table

Research AspectRecommended TechniqueKey ParametersReference
SynthesisMicrowave-assisted coupling100°C, 30 min, 80% yield
Purity AnalysisHPLC-UV (C18 column)Retention time: 8.2 min, λ = 254 nm
Toxicity ScreeningZebrafish embryo modelLC50_{50} = 100 µM at 72hpf

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